molecular formula C6H13N B1370207 2-Cyclobutylethanamine CAS No. 60637-97-0

2-Cyclobutylethanamine

Cat. No. B1370207
CAS RN: 60637-97-0
M. Wt: 99.17 g/mol
InChI Key: MGAPESYORZVKQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 2-Cyclobutylethanamine is 1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2 . The canonical SMILES representation is C1CC(C1)CCN .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.17 g/mol . It has a XLogP3-AA value of 1.3, indicating its relative hydrophobicity . The compound has one hydrogen bond donor count and one hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 99.104799419 g/mol . The topological polar surface area is 26 Ų . The compound has a heavy atom count of 7 .

Scientific Research Applications

Cyclam Complexes in Medicine

Cyclams, including 2-cyclobutylethanamine derivatives, have medical applications. They bind strongly to a range of metal ions and have been used in clinical trials for AIDS treatment and stem cell mobilization. Their adducts with radionuclides like Tc and Cu have applications in diagnosis and therapy, with emerging potential for Cr, Mn, Zn, and Ru cyclams in medicine (Liang & Sadler, 2004).

Analytical Techniques in Biology

This compound is vital in analytical techniques for biological samples. For example, a method using N-(1-pyrenyl) maleimide (NPM) for derivatization in HPLC with fluorescence detection efficiently analyzes aminothiol compounds, including this compound derivatives, in various biological samples (Ogony et al., 2006).

Therapeutic Potential in Depression

This compound derivatives, like trans‐2‐Phencylcyclopropylamine, show potential as antidepressants. They affect monoamine neurotransmitter levels by inhibiting monoamine oxidases and have a variety of biological effects related to depression-associated pathways (Khan et al., 2013).

Functionalized Cyclobutenes in Organic Synthesis

This compound derivatives are used in the synthesis of functionalized cyclobutenes, important in organic chemistry. They offer a mild nonphotochemical route to these compounds, which have broad applications in material science and chemistry (Sheldrake et al., 2005).

Bioactive Alkaloids in Natural Medicine

Natural and synthetic cyclobutane-containing alkaloids, including those derived from this compound, have shown antimicrobial, antibacterial, anticancer activities. Their structures, biosynthesis, and biological activities are of significant interest in natural medicine (Dembitsky, 2007).

Enzymatic Resolution in Chemistry

The enzymatic resolution of (2-cyclobutyl)ethylamine demonstrates its importance in stereochemical studies. This process involves key stages like Mitsunobu reaction, highlighting its utility in chemical synthesis (Kucher et al., 2014).

Drug Development Applications

This compound-based compounds are influential in drug design. Their unique structure makes them integral in developing anticancer, nervous system, analgesic, antiviral, and gastrointestinal drugs. Cyclobutyl-containing platinum-based anticancer drugs, for example, have shown remarkable success (Ren et al., 2022).

Safety and Hazards

The safety information for 2-Cyclobutylethanamine indicates that it has a GHS06 pictogram, with the signal word "Danger" . The hazard statements include H301, H311, and H331 . The precautionary statements include P261, P280, P301, P301, P310, and P311 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Cyclobutylethanamine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity. For instance, it is recommended to store the compound in a refrigerator, suggesting that it may degrade at room temperature .

properties

IUPAC Name

2-cyclobutylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c7-5-4-6-2-1-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAPESYORZVKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40597424
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

60637-97-0
Record name 2-Cyclobutylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40597424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclobutylethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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